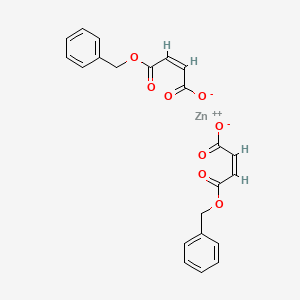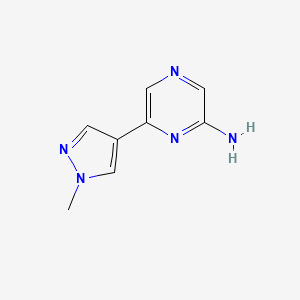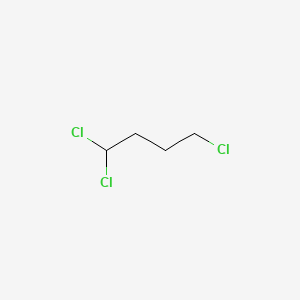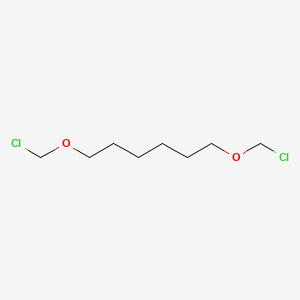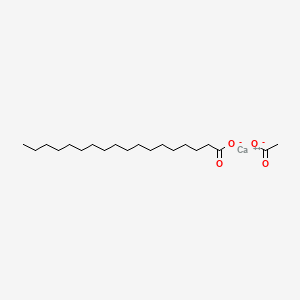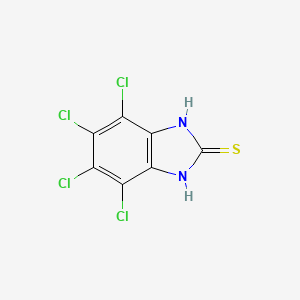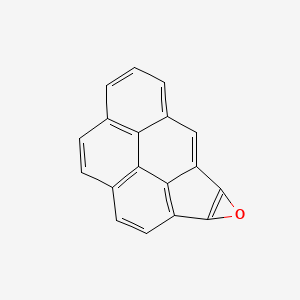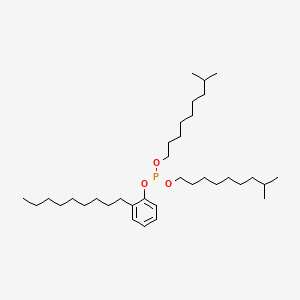
Diisodecyl nonylphenyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisodecyl nonylphenyl phosphite is an organophosphite compound with the molecular formula C35H65O3P. It is widely used as an antioxidant and stabilizer in various industrial applications, particularly in the production of polymers and plastics. This compound helps in preventing the degradation of materials by scavenging free radicals and decomposing peroxides, thereby enhancing the durability and lifespan of the products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diisodecyl nonylphenyl phosphite typically involves the esterification of nonylphenol with isodecyl alcohol in the presence of phosphorous acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general steps include:
Esterification Reaction: Nonylphenol and isodecyl alcohol are mixed in a reactor with a catalyst. The mixture is heated to around 120-140°C to facilitate the esterification reaction, during which water is continuously removed to drive the reaction forward.
Phosphorylation Reaction: After the esterification, the temperature is lowered to 80-90°C, and phosphorous acid is added. The mixture is stirred for several hours to complete the phosphorylation, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Raw Material Preparation: High-purity nonylphenol, isodecyl alcohol, and phosphorous acid are prepared.
Reaction Process: The esterification and phosphorylation reactions are conducted in large reactors with continuous monitoring and control of temperature, pressure, and removal of by-products.
Post-Treatment: The reaction mixture is cooled, washed, and purified to obtain the final product with desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Diisodecyl nonylphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphoric acid and corresponding alcohols.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products
Oxidation: Produces phosphates.
Hydrolysis: Yields phosphoric acid and alcohols.
Substitution: Results in the formation of new organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Diisodecyl nonylphenyl phosphite has a wide range of applications in scientific research and industry:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation during processing and enhance the properties of the final product.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its role in drug formulations to improve stability and shelf life.
Industry: Widely used in the production of plastics, rubber, and lubricants to enhance their performance and longevity.
Wirkmechanismus
The primary mechanism by which diisodecyl nonylphenyl phosphite exerts its effects is through its antioxidant properties. It scavenges free radicals and decomposes peroxides, thereby preventing oxidative degradation of materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the phosphite group, converting them into more stable and less reactive compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(nonylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) phosphate
- Bis(p-nonylphenyl) phosphate
Comparison
Diisodecyl nonylphenyl phosphite is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as an antioxidant and stabilizer. Compared to tris(nonylphenyl) phosphite, it offers better thermal stability and resistance to hydrolysis. Bis(2,4-di-tert-butylphenyl) phosphate and bis(p-nonylphenyl) phosphate, while similar in function, differ in their molecular structure and specific applications.
Eigenschaften
CAS-Nummer |
93843-07-3 |
|---|---|
Molekularformel |
C35H65O3P |
Molekulargewicht |
564.9 g/mol |
IUPAC-Name |
bis(8-methylnonyl) (2-nonylphenyl) phosphite |
InChI |
InChI=1S/C35H65O3P/c1-6-7-8-9-10-15-20-27-34-28-21-22-29-35(34)38-39(36-30-23-16-11-13-18-25-32(2)3)37-31-24-17-12-14-19-26-33(4)5/h21-22,28-29,32-33H,6-20,23-27,30-31H2,1-5H3 |
InChI-Schlüssel |
WKLPRBPRQIOXQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=CC=C1OP(OCCCCCCCC(C)C)OCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




